molecular formula C17H18N6O2S2 B10922627 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole

Cat. No.: B10922627
M. Wt: 402.5 g/mol
InChI Key: TZTFSDRYPAWFPM-UHFFFAOYSA-N
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Description

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole is a complex organic compound featuring a pyrazole core with multiple substituents

Preparation Methods

The synthesis of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole typically involves multi-step reactions starting from commercially available reagentsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole is unique due to its combination of pyrazole and thiophene rings with a sulfonyl group. Similar compounds include:

Properties

Molecular Formula

C17H18N6O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole

InChI

InChI=1S/C17H18N6O2S2/c1-11-13(9-21(3)18-11)15-8-16(14-10-22(4)19-12(14)2)23(20-15)27(24,25)17-6-5-7-26-17/h5-10H,1-4H3

InChI Key

TZTFSDRYPAWFPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NN2S(=O)(=O)C3=CC=CS3)C4=CN(N=C4C)C)C

Origin of Product

United States

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